molecular formula C18H35Cl B1587886 Oleyl chloride CAS No. 16507-61-2

Oleyl chloride

Cat. No. B1587886
CAS RN: 16507-61-2
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-MDZDMXLPSA-N
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Description

Oleyl Chloride, also known as Oleoyl Chloride, is a fatty acid derivative . It is used as a biochemical reagent in the preparation of Vitamin E analogs and antiviral nucleoside phosphoramidate prodrugs used in the treatment of HIV and HBV .


Molecular Structure Analysis

Oleyl Chloride has a linear formula of CH3(CH2)7CH=CH(CH2)7COCl . Its molecular weight is 300.91 . The molecule consists of 33 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .


Chemical Reactions Analysis

Oleyl Chloride is used as a chemical reagent in organic synthesis, especially for the production of a variety of organic compounds, including pharmaceuticals and agrochemicals . It reacts by hydrolysis yielding hydrochloric acid and oleic acid. It also reacts with alcohols yielding esters, with mercaptane yielding thioesters, and with amines yielding amides .


Physical And Chemical Properties Analysis

Oleyl Chloride is a liquid at room temperature . It has a refractive index of n20/D 1.463 (lit.) . Its boiling point is 193 °C/4 mmHg (lit.) , and it has a density of 0.91 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Chemical Synthesis

Oleyl chloride has been implicated in various catalysis and chemical synthesis processes. For instance, it's involved in the high yield olefination of a wide scope of aryl chlorides, catalyzed by the phosphinito palladium PCP pincer complex. The high thermal stability of the catalyst ensures that the coupled products are obtained in excellent and nearly quantitative yields (Morales‐Morales et al., 2000). Similarly, olefins with chlorine substituents can undergo E-selective catalytic olefin metathesis, providing access to a broad range of olefins with chlorine or fluorine substituents in high yield and exceptional stereoselectivity (Nguyen et al., 2016).

Material Science and Engineering

Oleyl chloride's applications extend into materials science and engineering. For example, various metal chloride oxides having layered structures, potentially including oleyl chloride, have been tested as catalysts for the dehydrohalogenation of t-butyl chloride and t-butyl bromide to form olefins. These materials are active for the reaction, depending on the metal constituents and the structure (UedaWataru et al., 2006). Also, the potential application of group 13 and 14 metal and metalloid phthalocyanines and their axially substituted derivatives as hole-transporting layers in organic light-emitting diodes (OLEDs) has been assessed, indicating the versatility of oleyl chloride in various technological applications (Plint et al., 2016).

Organic Chemistry

In the realm of organic chemistry, oleyl chloride is used in the synthesis of 4,4-dimethylsterol oleates through esterification. This process is influenced by reaction parameters like pyridine dosage, molar ratio of oleoyl chloride to 4,4-dimethylsterols, and temperature. The reaction's kinetics and the molecular structure of the synthesized compounds have been thoroughly investigated, showcasing oleyl chloride's role in producing complex organic molecules (Xie et al., 2021).

Environmental Applications

Oleyl chloride has also found applications in environmental science, such as in the treatment of oil-in-water emulsions by coagulation and dissolved-air flotation. This process examines the efficacy of various parameters like the presence of surfactants, initial pH value of the emulsions, and the concentration of chemical additives for the efficient separation of emulsified oil (Zouboulis & Avranas, 2000).

Safety And Hazards

Oleyl Chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is required .

Future Directions

The global Oleoyl Chloride market is expected to witness robust expansion by 2024 . The market is segmented by purity, application, and distribution channel . The market growth is driven by its use in various industries such as the synthetic fiber industry, printing and dyeing industry, machinery industry, pharmaceuticals, and agrochemicals .

Relevant Papers

One relevant paper discusses the highly efficient synthesis of Chlorogenic Acid Oleyl Alcohol Ester under non-catalytic and solvent-free conditions . This study provides a simple and efficient strategy for the preparation of Chlorogenic Acid Oleyl Alcohol Ester with the avoidance of catalysts and solvents .

properties

IUPAC Name

(Z)-1-chlorooctadec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFABLCIRROMTAN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311001
Record name (9Z)-1-Chloro-9-octadecene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl chloride

CAS RN

16507-61-2, 59485-81-3
Record name (9Z)-1-Chloro-9-octadecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16507-61-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecene, 1-chloro-
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Record name 9-Octadecene, 1-chloro-
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Record name (9Z)-1-Chloro-9-octadecene
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Record name 9-Octadecene, 1-chloro-, (9Z)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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